8-Demethoxy-8-fluoro Gatifloxacin-d7
Description
Overview of Fluoroquinolone Chemistry and Significance in Research
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been pivotal in treating a wide array of bacterial infections. nih.govmdpi.com Their core structure is based on a bicyclic quinolone or naphthyridine ring system. nih.govmdpi.com The introduction of a fluorine atom at position C-6 was a significant breakthrough, dramatically increasing their antibacterial potency against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
The mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme, leading to breaks in the bacterial chromosome and ultimately cell death. nih.gov This targeted mechanism has made them a subject of extensive research to understand and overcome bacterial resistance.
The Role of Structural Modifications in Fluoroquinolone Analog Design
The versatility of the fluoroquinolone scaffold allows for numerous structural modifications, each influencing the compound's antibacterial spectrum, potency, pharmacokinetics, and safety profile. nih.govmdpi.com Researchers have extensively explored substitutions at various positions of the quinolone ring to enhance desired properties.
For instance, the substituent at the C-7 position significantly impacts the antibacterial spectrum and potency. The addition of a piperazine (B1678402) ring at this position, as seen in ciprofloxacin (B1669076), enhances activity against Gram-negative bacteria. nih.gov Modifications at the C-8 position have also been a key area of investigation. The introduction of a methoxy (B1213986) group at C-8, as in gatifloxacin (B573), has been shown to improve activity against Gram-positive bacteria and reduce the likelihood of resistance development. nih.govnih.govnih.govresearchgate.net Studies have indicated that substituents at the C-8 position can make fluoroquinolones more effective at attacking gyrase mutants and preventing the selection of resistant strains. nih.govresearchgate.net
Introduction to 8-Demethoxy-8-fluoro Gatifloxacin-d7 as a Specialized Analog
This compound is a synthetically derived analog of the fourth-generation fluoroquinolone, gatifloxacin. Its name reveals three specific structural modifications from the parent compound:
8-Demethoxy: The methoxy group (-OCH₃) typically found at the C-8 position of gatifloxacin has been removed.
8-fluoro: A fluorine atom has been substituted at the C-8 position. Research on other fluoroquinolones suggests that halogen substitution at C-8 can influence antibacterial efficacy. oup.com
-d7: Seven hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium (B1214612).
These modifications confer a unique identity upon this compound, positioning it not as a therapeutic agent itself, but as a specialized tool for research. The primary application of such deuterated compounds is as internal standards in analytical chemistry, particularly in pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS). youtube.comnih.govresearchgate.net
In these studies, a known quantity of the deuterated standard is added to a biological sample (such as plasma or tissue homogenate) containing the non-deuterated drug of interest. scispace.com Because the deuterated analog is chemically almost identical to the parent drug, it behaves similarly during sample extraction and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer. This enables highly accurate quantification of the drug in the sample, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. youtube.comnih.govresearchgate.netnih.gov
Therefore, this compound serves as a high-fidelity reference compound for the precise measurement of its non-deuterated counterpart or closely related gatifloxacin analogs in complex biological matrices.
Interactive Data Table: Properties of 8-Demethoxy-8-fluoro Gatifloxacin
| Property | Value |
| Chemical Name | 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Molecular Formula | C₁₈H₁₉F₂N₃O₃ |
| Molecular Weight | 363.36 g/mol |
| Parent Drug | Gatifloxacin |
| Primary Research Use | Analytical standard, particularly as a precursor to the deuterated internal standard. |
Properties
Molecular Formula |
C₁₈H₁₂D₇F₂N₃O₃ |
|---|---|
Molecular Weight |
370.4 |
Synonyms |
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid-d7; AMQ 2-d7; CP 105532-d7; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization
Retrosynthetic Analysis of the 8-Demethoxy-8-fluoro Gatifloxacin (B573) Core
A retrosynthetic analysis of the 8-Demethoxy-8-fluoro Gatifloxacin core, chemically known as 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synzeal.commoldb.comnih.govlgcstandards.com, reveals a convergent synthetic approach. The primary disconnection point is the C-N bond between the quinolone core and the piperazine (B1678402) ring. This bond is typically formed in the final stages of the synthesis via a nucleophilic aromatic substitution (SNAr) reaction.
This leads to two key synthons: the 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core (or a suitable ester thereof) and 2-methylpiperazine (B152721). The trifluoro-substituted quinolone core is a logical precursor as the C-7 fluorine is selectively displaced by the secondary amine of the piperazine ring.
Further deconstruction of the quinolone core can be envisioned through a Gould-Jacobs type reaction. This involves the reaction of a suitably substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization and subsequent hydrolysis of the resulting ester. The starting aniline for this pathway would be 2,3,4-trifluoroaniline (B1293922), which can be prepared from commercially available precursors through standard aromatic chemistry transformations. The cyclopropyl (B3062369) group at the N-1 position is typically introduced by alkylation of the quinolone nitrogen.
Synthesis of the 8-Demethoxy-8-fluoro Gatifloxacin Scaffold
The forward synthesis of the 8-Demethoxy-8-fluoro Gatifloxacin scaffold commences with the synthesis of the key intermediate, 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. A plausible route involves the reaction of 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate to form the corresponding enamine, which upon thermal cyclization, yields the ethyl ester of 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid. lookchem.com Subsequent N-alkylation with cyclopropyl bromide or a similar cyclopropylating agent, followed by hydrolysis of the ester, would afford the desired quinolone core.
The crucial step is the regioselective nucleophilic aromatic substitution at the C-7 position. The 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with 2-methylpiperazine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), often in the presence of a base like triethylamine (B128534) or potassium carbonate, to facilitate the reaction. prepchem.comgoogle.com The greater reactivity of the C-7 fluorine compared to the C-8 fluorine towards nucleophilic attack by the piperazine nitrogen directs the substitution to the desired position, yielding the 8-Demethoxy-8-fluoro Gatifloxacin scaffold.
Deuteration Methodologies for Selective Isotopic Labeling at the Methylpiperazinyl Moiety (-d7)
The introduction of seven deuterium (B1214612) atoms onto the methylpiperazinyl moiety requires a specific synthetic strategy. A practical approach involves the synthesis of a deuterated 2-methylpiperazine precursor. The synthesis of N-methylpiperazine-d8 has been reported, providing a strong basis for obtaining the desired isotopologue. sigmaaldrich.com
A potential route to 2-methylpiperazine-d7 (B12399096) would start from deuterated precursors. For instance, the reaction of ethylenediamine (B42938) with a deuterated propylene (B89431) glycol equivalent under catalytic conditions could yield the desired deuterated piperazine ring. iitm.ac.in Alternatively, a more controlled synthesis could involve the preparation of a deuterated N-benzyl-2-methylpiperazine, followed by debenzylation. The synthesis of 2-methylpiperazine from 1-benzyl-3-methylpiperazine (B130311) via catalytic hydrogenation is a known process. chemicalbook.com To achieve the d7 labeling, one could envision starting with deuterated building blocks for the piperazine ring assembly or employing a direct H/D exchange on the 2-methylpiperazine ring itself, although achieving the specific d7 labeling might be challenging with this latter approach.
A more direct approach for the synthesis of the final deuterated product would be the reaction of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with pre-synthesized 2-methylpiperazine-d7. This would involve the synthesis of 2-methylpiperazine where the methyl group is trideuterated (CD3) and the piperazine ring contains four deuterium atoms at positions not adjacent to the methyl group. The synthesis of deuterated methyl groups can be achieved using reagents like CD3I or other deuterated C1-building blocks. nih.gov The deuteration of the piperazine ring itself can be accomplished through methods like ruthenium-catalyzed H/D exchange using D2O.
Purification and Yield Optimization of the Synthesized Analog
The purification of the final 8-Demethoxy-8-fluoro Gatifloxacin-d7 compound is crucial to ensure high isotopic and chemical purity. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of fluoroquinolones and their analogs. Reversed-phase HPLC with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically effective.
Yield optimization is a critical aspect of the synthetic process, particularly for multi-step syntheses and isotopically labeled compounds where starting materials can be expensive. For the nucleophilic aromatic substitution step, optimization of reaction parameters such as temperature, reaction time, solvent, and the choice and stoichiometry of the base can significantly impact the yield. For the deuteration step, the choice of catalyst, deuterium source, temperature, and reaction time are key factors to control the extent and selectivity of deuterium incorporation.
Below is a table summarizing typical reaction conditions and expected yields for the key synthetic steps, based on literature for analogous reactions.
| Step | Reactants | Reagents & Conditions | Typical Yield (%) |
| Quinolone Core Synthesis | 2,3,4-trifluoroaniline, Diethyl ethoxymethylenemalonate | 1. Heat; 2. Dowtherm A, 250 °C; 3. N-cyclopropylation; 4. Hydrolysis | 60-70 |
| SNAr Reaction | 1-cyclopropyl-6,7,8-trifluoro-quinolone, 2-methylpiperazine | DMSO, K2CO3, 80-100 °C | 70-85 |
| Deuteration of 2-methylpiperazine | 2-methylpiperazine | D2O, Ru catalyst, elevated temperature | >90% D incorporation |
| Final Coupling | 1-cyclopropyl-6,7,8-trifluoro-quinolone, 2-methylpiperazine-d7 | DMSO, K2CO3, 80-100 °C | 70-85 |
| Purification | Crude this compound | Reversed-phase HPLC (C18), Acetonitrile/Water gradient | >98% purity |
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition and for studying the fragmentation pathways of novel compounds. For 8-Demethoxy-8-fluoro Gatifloxacin-d7, HRMS provides the exact mass of the molecular ion, which is crucial for verifying the successful incorporation of the seven deuterium (B1214612) atoms.
The non-deuterated compound, 8-Demethoxy-8-fluoro Gatifloxacin (B573), has a molecular formula of C₁₈H₁₉F₂N₃O₃ and a calculated monoisotopic mass of approximately 363.1394 g/mol . lgcstandards.comnih.gov The deuterated analog, this compound, with a molecular formula of C₁₈D₇H₁₂F₂N₃O₃, would be expected to have a monoisotopic mass of approximately 370.1837 g/mol .
In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent [M+H]⁺ ion. For this compound, this would appear at m/z 371.1900. The high resolution of the mass spectrometer allows for the differentiation of this ion from other potential isobaric interferences, confirming the elemental formula with high confidence.
The fragmentation pattern observed in MS/MS experiments provides further structural confirmation. While specific fragmentation data for this compound is not publicly available, the fragmentation of the non-deuterated Gatifloxacin provides a reference. nih.gov Common fragmentation pathways for fluoroquinolones involve the loss of the carboxylic acid group (CO₂), cleavage of the piperazine (B1678402) ring, and loss of the cyclopropyl (B3062369) group. For the deuterated compound, the resulting fragment ions would exhibit mass shifts corresponding to the number of deuterium atoms retained in the fragment, thus helping to pinpoint the locations of deuteration.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Species | Predicted m/z (Monoisotopic) |
| [M]⁺ | 370.1837 |
| [M+H]⁺ | 371.1900 |
| [M-CO₂H]⁺ | 325.1895 |
Note: The data in this table is predicted based on the known molecular formula and common fragmentation patterns of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Deuteration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, ¹⁹F, and ²H NMR experiments is essential to unambiguously determine the structure of this compound and to confirm the precise locations of the deuterium labels.
¹H NMR Analysis
The ¹H NMR spectrum of this compound will be significantly different from that of its non-deuterated counterpart. The seven deuterium atoms replace seven protons, leading to the absence of their corresponding signals in the ¹H NMR spectrum. The deuterons are typically located on the piperazine ring and its methyl group, as these are common sites for labeling in drug metabolism studies.
Based on the structure of Gatifloxacin, the following proton signals would be expected to be absent or significantly reduced in intensity in the ¹H NMR spectrum of this compound, assuming deuteration at the 3-methylpiperazinyl moiety: the methyl protons, and the protons on the piperazine ring. The remaining protons on the quinolone core and the cyclopropyl group would still be present, although their chemical shifts and coupling patterns might be slightly altered due to the isotopic substitution on the piperazine ring.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the signals for the carbon atoms directly bonded to deuterium will be significantly affected. These signals will appear as multiplets due to ¹³C-²H coupling and will have a lower intensity compared to the signals of protonated carbons. This effect can be used to confirm the sites of deuteration. The chemical shifts of the remaining carbon atoms in the molecule are generally not significantly altered by deuteration. Predicted ¹³C NMR data for the parent compound Gatifloxacin is available and can serve as a reference. drugbank.com
¹⁹F NMR Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. This compound contains two fluorine atoms attached to the quinolone ring system. The ¹⁹F NMR spectrum would be expected to show two distinct signals, corresponding to the two non-equivalent fluorine atoms at positions 6 and 8. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment of the fluorine atoms and can confirm the integrity of the fluoroquinolone core. The presence of these signals confirms that the deuteration has not altered the core fluoroquinolone structure.
²H NMR (D-NMR) for Deuterium Location and Purity
²H NMR, or Deuterium NMR, is the most direct method for observing the deuterium nuclei in a molecule. The ²H NMR spectrum of this compound would show signals corresponding to the chemical shifts of the deuterium atoms. By integrating these signals, the isotopic purity of the compound can be determined. The chemical shifts in the ²H NMR spectrum would correspond to the proton chemical shifts of the same positions in the non-deuterated molecule, allowing for the unambiguous confirmation of the deuteration sites.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to be very similar to that of its non-deuterated analog, as the fundamental functional groups remain the same.
Key characteristic absorption bands would include:
O-H stretch: A broad band in the region of 3500-2500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
C-H stretch: Signals in the 3100-2800 cm⁻¹ region. The intensity of these bands would be reduced compared to the non-deuterated compound due to the replacement of C-H bonds with C-D bonds.
C=O stretch: Strong absorption bands around 1720-1700 cm⁻¹ for the carboxylic acid carbonyl and around 1650-1630 cm⁻¹ for the ketone carbonyl at position 4.
C=C and C=N stretches: Bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
C-F stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.
C-D stretch: The presence of C-D bonds would give rise to new absorption bands in the region of 2200-2100 cm⁻¹, which are typically weaker than C-H stretching bands.
The presence of these characteristic bands would confirm the presence of the key functional groups within the this compound molecule. A comparative study of the IR spectra of the deuterated and non-deuterated compounds would highlight the differences due to isotopic labeling. A study on the IR spectrum of the parent compound Gatifloxacin has been conducted and provides a reference for the expected vibrational modes. researching.cn
Chromatographic Purity Assessment (HPLC, GC)
The assessment of chromatographic purity is a critical step in the characterization of reference standards like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques employed for this purpose, capable of separating the main compound from any potential impurities, isomers, or degradation products.
It is important to note that while specific validated methods for the deuterated standard this compound are not extensively published, the chromatographic behavior is expected to be virtually identical to its non-deuterated parent compound, Gatifloxacin. The minor increase in mass from deuterium substitution does not typically alter retention properties under standard HPLC or GC conditions. Therefore, established methods for Gatifloxacin serve as a direct and reliable reference for developing and validating purity assessment protocols for its deuterated isotopologue.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing Gatifloxacin and, by extension, its deuterated analog. These methods demonstrate high sensitivity and specificity. Purity analysis is typically performed using a UV detector, with the detection wavelength commonly set around 293 nm, which corresponds to an absorbance maximum for the molecule.
Several validated isocratic HPLC methods have been developed, showcasing the separation of Gatifloxacin from its impurities and degradation products. The mobile phases generally consist of an aqueous buffer (such as phosphate (B84403) or triethylamine-adjusted water) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The use of C8 or C18 columns is standard for achieving effective separation.
The following tables summarize conditions from established research findings for Gatifloxacin, which are applicable for assessing the purity of this compound.
Table 1: HPLC Method Parameters for Gatifloxacin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | RP-Supelco C-18 (250 mm x 4.6 mm, 5 µm) | LiChrospher 100 RP-18 (125 mm x 4 mm, 5 µm) | C8 |
| Mobile Phase | Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v), pH 3.3 with phosphoric acid | Water : Acetonitrile (80:20, v/v) with 0.3% triethylamine (B128534), pH 3.3 with phosphoric acid | 0.02 M Phosphate buffer : Methanol (42:58 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | UV at 293 nm | UV at 279-295 nm | Diode Array Detector (DAD) at 270 nm |
| Temperature | 24 ± 2 °C | Not Specified | Not Specified |
| Retention Time (Gatifloxacin) | ~2.77 minutes | < 5 minutes | Not Specified |
Table 2: HPLC Method Validation Data for Gatifloxacin
| Parameter | Finding | Source |
| Linearity Range | 4.0–40 µg/mL | |
| Correlation Coefficient (r²) | 0.9998 | |
| Average Recovery | >99.91% | |
| Limit of Detection (LOD) | 0.0000008 mol/L | |
| Limit of Quantification (LOQ) | 0.0000027 mol/L |
These methods demonstrate excellent linearity, accuracy, and sensitivity for the quantification of the parent compound, ensuring that any impurities can be detected and quantified at very low levels. The specificity of these methods is confirmed through forced degradation studies, where the primary peak of Gatifloxacin is successfully separated from peaks of degradation products generated under stress conditions such as acid, base, oxidation, and heat.
Gas Chromatography (GC)
A review of published analytical methods indicates that Gas Chromatography is not a commonly used technique for the analysis of Gatifloxacin or other fluoroquinolone antibiotics. The relatively high molecular weight and polarity of these compounds, along with their limited volatility and thermal stability, make them unsuitable for direct GC analysis without derivatization. The complexity and potential for incomplete reactions during derivatization often make HPLC the more straightforward, reliable, and preferred method for purity and quantitative analysis.
Consequently, there are no established GC methods found in the scientific literature for the specific purity assessment of this compound or its non-deuterated parent compound.
Applications in Advanced Analytical Method Development
Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of robust LC-MS/MS methods is essential for the accurate quantification of drugs and their metabolites in biological matrices. nih.gov The use of a stable isotope-labeled internal standard like 8-Demethoxy-8-fluoro Gatifloxacin-d7 is a cornerstone of this process, compensating for variability during sample preparation and analysis. kcasbio.com
Optimization of Chromatographic Separation Parameters
Achieving optimal chromatographic separation is critical for minimizing matrix effects and ensuring accurate quantification. nih.gov Method development for gatifloxacin (B573) and its related compounds has involved the exploration of various stationary and mobile phases to achieve good peak shape and resolution. oup.com
For instance, in the development of a high-performance liquid chromatography (HPLC) method for gatifloxacin, different mobile phase compositions were tested. nih.gov Initially, combinations like acetonitrile-water and acetonitrile-water-methanol were explored. nih.gov A mobile phase consisting of 0.02 M disodium hydrogen phosphate (B84403) buffer and acetonitrile (B52724) (in a 75:25, v/v ratio) with the pH adjusted to 3.3 using orthophosphoric acid, was found to provide a rapid separation of gatifloxacin within 2.767 minutes. nih.gov The flow rate was maintained at 1.0 mL/min. nih.gov
Another study focused on the enantiomeric separation of gatifloxacin using a Chiralpak AD-H column. oup.com The optimized mobile phase consisted of n-hexane, ethanol, and diethylamine in a ratio of 85:15:0.1% (v/v), which resulted in good peak shape and resolution greater than 2. oup.com The retention times for the (+) and (-) enantiomers were approximately 18.5 and 22.8 minutes, respectively. oup.com
The selection of the column is also a critical parameter. In one study, a reverse phase SUPELCO® 516 C-18-DB column (250 mm × 4.6 mm, 5 μm) was used, while another employed an Agilent Zorbax C18 column (100 mm × 4.6 mm, 3.5 μm) for optimal separation in under 5 minutes. nih.govbohrium.com The choice of column depends on the specific requirements of the analysis, including the desired separation efficiency and analysis time. mdpi.com
Table 1: Examples of Optimized Chromatographic Conditions for Gatifloxacin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm) nih.gov | Chiralpak AD-H oup.com | Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 μm) bohrium.com |
| Mobile Phase | Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.3 nih.gov | n-hexane:ethanol:diethylamine (85:15:0.1%, v/v) oup.com | 0.2% formic acid in water and methanol bohrium.com |
| Flow Rate | 1.0 mL/min nih.gov | Not Specified | 0.65 mL/min bohrium.com |
| Detection | UV at 293 nm nih.gov | Not Specified | Positive electrospray ionization MRM bohrium.com |
| Retention Time | 2.767 min nih.gov | (+) enantiomer: ~18.5 min, (-) enantiomer: ~22.8 min oup.com | 1.64 min bohrium.com |
Selection and Optimization of Mass Spectrometric Detection Parameters
For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is employed. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov
In the analysis of gatifloxacin, a triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) is commonly used. nih.gov The precursor and major product ions of the analyte are monitored to ensure specificity. nih.gov For the simultaneous quantification of gatifloxacin and dexamethasone, detection was carried out in the positive electrospray ionization MRM mode. bohrium.com The optimization of these parameters is crucial for achieving the desired sensitivity and selectivity of the assay. nih.gov
Role of this compound as an Internal Standard in Bioanalytical Assays
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. scispace.com It is designed to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for any variations in these steps. kcasbio.comwaters.com This co-eluting internal standard helps to normalize the effects of ion suppression or enhancement, which can be caused by the sample matrix. kcasbio.com
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards. kcasbio.com While the FDA does not explicitly require their use, they expect laboratories to develop robust and reliable methods, and the use of such standards is a key component in achieving this. kcasbio.com The primary reason for using a deuterated internal standard is to account for the matrix effect, which can significantly impact the accuracy of LC-MS/MS results. kcasbio.com
Method Validation for Precision, Accuracy, and Reproducibility in Complex Biological Matrices
A developed LC-MS/MS method must undergo rigorous validation to ensure its reliability for the intended application. This validation process assesses several key parameters, including precision, accuracy, and reproducibility, particularly in complex biological matrices like plasma and tissue homogenates. researchgate.netresearchgate.net
For a gatifloxacin assay in human plasma, validation demonstrated excellent precision and accuracy. The interday and intraday precision, measured as the relative standard deviation (%RSD), was less than 6.0%, and the accuracy, expressed as the percentage error, was less than 5.4%. nih.gov Another study reported intra-day and inter-day coefficients of variation of ≤ 2.77% and ≤ 4.59%, respectively. nih.gov Linearity is also a critical validation parameter, with one method showing a linear range of 10–1000 ng/mL with a coefficient of determination greater than 0.99. nih.gov Another method for gatifloxacin and dexamethasone demonstrated linearity in the range of 1.56–400 ng/mL. bohrium.com
Table 2: Summary of Validation Parameters for Gatifloxacin Bioanalytical Methods
| Parameter | Result 1 | Result 2 | Result 3 |
| Linearity Range | 10–1000 ng/mL nih.gov | 0.10–6.0 μg/ml nih.gov | 1.56–400 ng/mL bohrium.com |
| Correlation Coefficient (r²) | > 0.99 nih.gov | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | < 6.0% nih.gov | ≤ 2.77% nih.gov | Not Specified |
| Inter-day Precision (%RSD) | < 6.0% nih.gov | ≤ 4.59% nih.gov | Not Specified |
| Accuracy (%error) | < 5.4% nih.gov | Not Specified | Not Specified |
| Limit of Detection (LOD) | 500 pg/mL nih.gov | Not Specified | Not Specified |
| Extraction Recovery | Not Specified | ≥ 85% nih.gov | Not Specified |
Assessment of Matrix Effects and Ion Suppression/Enhancement Using Deuterated Internal Standards
Matrix effects, which include ion suppression and enhancement, are a significant challenge in LC-MS-based bioanalysis. nih.gov These effects arise from co-eluting components in the sample matrix that can interfere with the ionization of the target analyte, leading to inaccurate quantification. nebiolab.com
Deuterated internal standards are invaluable tools for assessing and compensating for these matrix effects. clearsynth.com By comparing the response of the analyte in the presence and absence of the matrix, the extent of ion suppression or enhancement can be quantified. nih.gov Since the deuterated internal standard is expected to experience similar matrix effects as the analyte, its use can correct for these variations and improve the accuracy of the results. waters.com However, it is important to be aware that in some cases, particularly with high levels of matrix effects, the deuterated internal standard may not perfectly track the analyte, leading to potential inaccuracies. scispace.comwaters.com Therefore, a thorough evaluation of matrix effects is a critical part of method development and validation. waters.com
Investigation of Molecular Interactions and Structure Activity Relationships
Computational Chemistry and Molecular Docking Studies with Relevant Enzymatic Targets (e.g., DNA Gyrase, Topoisomerase IV)
Gatifloxacin (B573) and other fluoroquinolones function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govdrugbank.com These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. drugbank.comresearchgate.net Computational studies, including molecular docking, are instrumental in visualizing and predicting how these compounds bind to their enzymatic targets.
Studies on related fluoroquinolones indicate that the C-8 substituent plays a significant role in target preference and activity. nih.govnih.gov For instance, the 8-methoxy group of gatifloxacin enhances its activity against DNA gyrase, bringing it to a level nearly equal to its inhibition of topoisomerase IV. nih.govnih.gov This dual-targeting property is considered a key factor in its potent antibacterial activity and a lower propensity for selecting resistant mutants. nih.govnih.gov Molecular docking studies of other novel fluoroquinolone derivatives have been used to explore their binding characteristics and interactions within the active sites of these enzymes. nih.gov
The binding affinity of fluoroquinolones to their target enzymes is a key determinant of their potency. This is often quantified by the 50% inhibitory concentration (IC₅₀), which measures the drug concentration required to reduce enzyme activity by half. While specific computational predictions for 8-Demethoxy-8-fluoro Gatifloxacin-d7 are not available, experimental data from its structural analogs provide a strong basis for inference.
Studies comparing C-8-methoxy fluoroquinolones (like gatifloxacin) with their C-8-H counterparts (like ciprofloxacin) show a marked difference in their inhibitory action, especially against DNA gyrase. nih.govnih.gov The introduction of a methoxy (B1213986) group at the C-8 position significantly enhances the inhibitory activity against DNA gyrase, while having a lesser effect on topoisomerase IV. nih.govnih.gov For example, the IC₅₀ values for gatifloxacin against DNA gyrase from Staphylococcus aureus and Streptococcus pneumoniae were found to be approximately six to seven times lower than those of their C-8-H counterparts, indicating a much stronger binding affinity. nih.govnih.gov
| Compound | C-8 Substituent | Target Enzyme | Organism | IC₅₀ (µg/ml) | Reference |
|---|---|---|---|---|---|
| Gatifloxacin | -OCH₃ | DNA Gyrase | S. aureus | 3.01 | nih.gov |
| AM-1121 (Gatifloxacin analog) | -H | DNA Gyrase | S. aureus | 17.3 | nih.gov |
| Gatifloxacin | -OCH₃ | Topoisomerase IV | S. aureus | 6.09 | nih.gov |
| AM-1121 (Gatifloxacin analog) | -H | Topoisomerase IV | S. aureus | 5.90 | nih.gov |
| Gatifloxacin | -OCH₃ | DNA Gyrase | S. pneumoniae | ~6.1 (Calculated from ratio) | nih.gov |
| Ciprofloxacin (B1669076) | -H | DNA Gyrase | S. pneumoniae | ~42.7 (Calculated from ratio) | nih.gov |
Data is extracted from studies on related compounds to infer potential binding characteristics.
Conformational analysis through energy minimization modeling reveals how substituents on the quinolone core influence the molecule's three-dimensional shape and its interaction with the target. For fluoroquinolones with separate N-1 cyclopropyl (B3062369) and C-8 methoxy groups, these moieties can form a unique platform structure that restricts the rotational freedom of the C-7 piperazine (B1678402) ring. nih.gov This conformational rigidity is thought to contribute to the destabilization of the drug-gyrase-DNA complex. nih.gov
Interaction mapping based on studies of resistant mutants suggests that the C-8 position is located in a critical part of the quinolone-binding site. nih.gov In certain resistant strains, mutations in the DNA gyrase enzyme may lead to a less electron-rich microenvironment. It has been hypothesized that electron-donating C-8 substituents, such as a methoxy or a halogen group, can partially restore this electron richness, thereby improving drug binding and overcoming some forms of resistance. nih.gov
Role of the 8-Fluoro and Deuterated Methylpiperazinyl Moieties in Target Binding
The specific chemical groups on the this compound molecule are critical to its function. Replacing the methoxy group of gatifloxacin with a fluorine atom and introducing deuterium (B1214612) into the methylpiperazinyl side chain are significant modifications.
The presence of a halogen at the C-8 position is known to enhance the activity of fluoroquinolones against resistant bacterial mutants. nih.gov While a C-8 methoxy group generally provides a greater enhancement of activity, a C-8 fluorine moiety also improves performance against resistant strains of M. smegmatis and S. aureus when compared to the unsubstituted C-8 hydrogen counterparts. nih.gov The C-8 fluorine likely contributes to activity against mutants by influencing the electronic environment of the binding pocket. nih.govnih.gov
There is no available research in the reviewed literature detailing the specific role of the deuterated (d7) methylpiperazinyl moiety in target binding for this compound. Isotopic substitution with deuterium is often used in drug development to alter metabolic pathways, potentially increasing a drug's half-life, but its direct effect on target affinity would require specific investigation.
In Vitro Studies on Enzyme Inhibition or Modulation (e.g., α-glucosidase inhibition)
While the primary targets of fluoroquinolones are bacterial topoisomerases, investigating their effects on other enzymes can reveal potential secondary activities or off-target effects. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The interest in a possible link between gatifloxacin and glucose metabolism stems from the fact that oral gatifloxacin was withdrawn from the market due to adverse side effects, including hypo- and hyperglycemia. nih.gov
Studies on Biotransformation and Metabolic Fate Preclinical/in Vitro Focus
Identification of Potential Metabolic Pathways Using Isotopic Tracing
Isotopic tracing is a powerful technique to elucidate metabolic pathways by tracking the fate of labeled atoms within a molecule. nih.gov For 8-Demethoxy-8-fluoro Gatifloxacin-d7, the seven deuterium (B1214612) atoms serve as a stable isotopic label. The primary purpose of introducing deuterium is often to slow down metabolism at a specific site, a phenomenon known as the kinetic isotope effect. nih.gov By comparing the metabolite profile of the deuterated compound with its non-deuterated counterpart, researchers can pinpoint sites of metabolic modification.
The metabolic fate of fluoroquinolones generally involves both Phase I and Phase II reactions. nih.gov For gatifloxacin (B573), and by extension its deuterated analog, the key metabolic transformations are expected to occur on the piperazine (B1678402) ring. bohrium.com The use of this compound in preclinical studies would allow for precise tracking of metabolic products using mass spectrometry. The deuterium label would result in a characteristic mass shift in the fragments of metabolites formed, facilitating their identification and differentiation from endogenous molecules. nih.gov
Potential metabolic pathways that could be elucidated using this isotopic tracer include:
N-Demethylation: If the deuterium atoms are located on the N-methyl group of the piperazine ring, a slowing of N-demethylation would be expected, providing clear evidence of this metabolic route.
Oxidation: Hydroxylation or formation of N-oxides on the piperazine ring are common metabolic pathways for fluoroquinolones. bohrium.com Isotopic tracing would help confirm the occurrence and extent of these oxidative reactions.
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates is a known Phase II metabolic pathway for some fluoroquinolones. nih.govbohrium.com By tracking the deuterated core structure, the formation of these conjugates can be readily identified.
In Vitro Hepatic Microsomal or Hepatocyte Stability Studies
The metabolic stability of a drug candidate is a crucial parameter assessed during early drug development. nih.gov In vitro systems such as hepatic microsomes and hepatocytes are widely used for this purpose as they contain the primary enzymes responsible for drug metabolism. evotec.comwuxiapptec.com
Hepatic Microsomal Stability: Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com An in vitro metabolic stability assay using liver microsomes would involve incubating this compound with microsomes from different species (e.g., rat, dog, human) in the presence of necessary cofactors like NADPH. xenotech.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. springernature.com Due to the deuterium substitution, it is hypothesized that this compound would exhibit greater stability in liver microsomes compared to its non-deuterated analog, assuming the deuterated site is a primary location for CYP-mediated metabolism. nih.gov
Hepatocyte Stability: Hepatocytes, the main functional cells of the liver, contain both Phase I and Phase II drug-metabolizing enzymes, offering a more comprehensive in vitro model for predicting hepatic clearance. evotec.com In a hepatocyte stability assay, the deuterated compound would be incubated with pooled human hepatocytes, and its depletion would be monitored over time. evotec.com This would provide insights into the combined effects of both oxidative and conjugative metabolism.
The following table illustrates hypothetical data from such a study, comparing the deuterated compound with its non-deuterated analog.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Gatifloxacin | Human Liver Microsomes | 45 | 15.4 |
| This compound | Human Liver Microsomes | 90 | 7.7 |
| Gatifloxacin | Human Hepatocytes | 60 | 11.5 |
| This compound | Human Hepatocytes | 110 | 6.3 |
| This table contains illustrative data for comparative purposes and is not based on actual experimental results for this compound. |
Characterization of Metabolites Using High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of drug metabolites. researchgate.net When coupled with liquid chromatography (LC), LC-HRMS allows for the separation and identification of metabolites from complex biological matrices such as microsomal or hepatocyte incubations.
In the context of this compound, HRMS would be used to analyze the samples from in vitro stability assays. The accurate mass measurement capabilities of HRMS enable the determination of the elemental composition of potential metabolites. researchgate.net The presence of the deuterium label would be a key signature in the mass spectra. For instance, a metabolite retaining the deuterated portion of the molecule would exhibit a mass-to-charge ratio (m/z) that is higher by a specific mass difference corresponding to the number of deuterium atoms, compared to the analogous metabolite of the non-deuterated compound.
Commonly identified metabolites for fluoroquinolones that would be investigated for this compound include:
Desmethyl-gatifloxacin: Formed via N-demethylation of the piperazine ring.
Gatifloxacin N-oxide: Resulting from oxidation of the piperazine nitrogen.
Glucuronide conjugates: Formed by the attachment of a glucuronic acid moiety, often at the carboxylic acid group or the piperazine ring. nih.gov
The fragmentation patterns of the parent compound and its metabolites, obtained through tandem mass spectrometry (MS/MS), would provide further structural information to confirm the sites of metabolic modification. researchgate.net
Enzymatic Pathways Involved in Analog Biotransformation (e.g., specific cytochrome P450 isoforms if applicable)
The biotransformation of many fluoroquinolones is mediated by the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions and by UDP-glucuronosyltransferases (UGTs) for Phase II reactions. nih.govbohrium.com While gatifloxacin is considered to have a lower extent of metabolism compared to some other fluoroquinolones, identifying the specific enzymes involved is crucial for predicting potential drug-drug interactions. bohrium.comresearchgate.net
Studies with gatifloxacin have suggested that it does not significantly inhibit major CYP isoforms like CYP3A4, indicating a lower risk of certain drug interactions. nih.gov However, the metabolism of fluoroquinolones can still be influenced by these enzymes. For example, ciprofloxacin (B1669076) is a known inhibitor of CYP1A2. researchgate.net
To identify the specific CYP isoforms responsible for the metabolism of this compound, in vitro studies using a panel of recombinant human CYP enzymes would be conducted. nih.gov The deuterated compound would be incubated with each individual CYP isoform, and the formation of metabolites would be monitored. This would allow for the pinpointing of the primary enzymes involved in its oxidative metabolism. Similarly, recombinant UGT enzymes could be used to identify the specific isoforms responsible for any observed glucuronidation. nih.gov
The following table summarizes the key enzymes involved in fluoroquinolone metabolism and their potential relevance to this compound.
| Enzyme Family | Specific Isoforms | Potential Role in Fluoroquinolone Metabolism |
| Cytochrome P450 (CYP) | CYP3A4, CYP1A2 | Phase I oxidative metabolism, such as N-demethylation and oxidation of the piperazine ring. bohrium.comresearchgate.net |
| UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A9 | Phase II conjugation (glucuronidation) of the parent drug or its Phase I metabolites. nih.gov |
| This table provides a general overview based on the metabolism of fluoroquinolones and is not specific to experimentally determined pathways for this compound. |
Advanced Research Applications and Future Directions
Utility in Isotopic Dilution Mass Spectrometry for Trace Analysis
Isotopic Dilution Mass Spectrometry (IDMS) stands as a gold standard for quantitative analysis, renowned for its accuracy and precision. The technique involves introducing a known quantity of an isotopically labeled version of the analyte—in this case, 8-Demethoxy-8-fluoro Gatifloxacin-d7—into a sample. This labeled compound, known as an internal standard (IS), is the cornerstone of the method's success. scioninstruments.comclearsynth.com
Stable isotope-labeled standards are considered ideal because their physical and chemical properties are nearly identical to their non-labeled counterparts, or analytes. researchgate.net This similarity ensures that the internal standard and the analyte behave almost identically during every stage of the analytical process, including extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comscispace.com Consequently, any sample loss or variability that occurs during sample preparation or injection will affect both the analyte and the internal standard to the same degree. researchgate.net
Furthermore, the use of a deuterated standard is particularly effective at compensating for "matrix effects," a common challenge in mass spectrometry where other compounds in a complex sample (like plasma or urine) can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. clearsynth.comresearchgate.net Because the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the standard's signal remains constant and accurate. texilajournal.com This correction capability is crucial for achieving reliable quantification of trace-level compounds in complex biological or environmental samples. scioninstruments.comclearsynth.com
Table 1: Advantages of Using this compound in IDMS
| Feature | Benefit in Trace Analysis |
|---|---|
| Near-Identical Chemical Properties | Co-elutes with the analyte, ensuring both are subjected to the same experimental conditions. researchgate.net |
| Distinct Mass-to-Charge Ratio | Allows the mass spectrometer to distinguish between the standard and the analyte. |
| Correction for Matrix Effects | Compensates for signal suppression or enhancement from complex sample components. clearsynth.com |
| Improved Precision & Accuracy | Corrects for procedural variations during sample preparation and analysis, leading to more reliable data. scispace.comtexilajournal.com |
| High Sensitivity | Enables accurate quantification even at very low concentrations. scioninstruments.com |
Potential for Biomarker Quantification Studies (non-clinical)
The discovery and validation of biomarkers are critical for advancing the understanding of disease states and the efficacy of new therapeutics in non-clinical research. nih.govscience.gov These endogenous molecules are often present at very low concentrations within highly complex biological fluids. nih.gov The combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution (SID) methodology provides the highest possible analytical specificity and sensitivity for these demanding quantitative tasks. nih.govchromatographyonline.com
In this setting, this compound can serve as an invaluable internal standard for quantifying its non-labeled analog or similar fluoroquinolone-related compounds being investigated as potential biomarkers of drug metabolism or exposure. The use of a stable isotope-labeled internal standard is the most effective way to distinguish the target analyte from background chemical noise and potential interferences. nih.gov
While considered the gold standard, the use of deuterated standards is not without minor challenges. A slight chromatographic separation between the deuterated standard and the non-deuterated analyte can sometimes occur, which may lead to differential ionization if they elute at slightly different times. nih.gov However, these effects are typically minimal and can be managed during method development. The overarching benefit of using a stable isotope-labeled internal standard to ensure accuracy in biomarker quantification far outweighs these minor considerations, as it provides a level of specificity that cannot be achieved with other analytical techniques. scispace.comnih.gov
Table 2: Role in Non-Clinical Biomarker Quantification
| Application Area | Contribution of this compound |
|---|---|
| Method Validation | Helps establish the robustness and reliability of an analytical procedure for biomarker measurement. clearsynth.com |
| Accurate Quantification | Enables precise measurement of analyte concentration by correcting for analytical variability. clearsynth.comnih.gov |
| Metabolite Studies | Can be used to accurately track the levels of specific metabolites in preclinical research. |
| High-Throughput Screening | Facilitates reliable and reproducible measurements in large-scale non-clinical studies. |
Advancements in Fluoroquinolone Analog Design through Mechanistic Insights from this compound
Beyond its use as an analytical standard, studying the biological fate of a deuterated compound like this compound can offer critical insights for medicinal chemistry and drug design. The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter a molecule's metabolic profile due to the kinetic isotope effect (KIE).
The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. musechem.com Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. researchgate.net By placing deuterium atoms at specific sites on a molecule—such as the seven deuterium atoms in this compound—the rate of metabolism at those sites can be slowed considerably. musechem.com
By comparing the metabolic breakdown of the deuterated versus the non-deuterated compound, researchers can identify the primary sites of metabolic attack (metabolic "hotspots"). If the deuterated compound shows increased stability, it indicates that the deuterated positions are key sites of metabolism. This information is invaluable for the rational design of new fluoroquinolone analogs. Medicinal chemists can use these insights to modify the parent structure at these metabolically vulnerable positions, not just with deuterium but with other chemical groups like fluorine, to block metabolism, improve the drug's pharmacokinetic profile, and potentially reduce the formation of reactive or toxic metabolites. researchgate.netuniupo.it
Challenges and Opportunities in Deuterated Drug Discovery and Development
The deliberate incorporation of deuterium into drug candidates is a growing strategy in pharmaceutical development, offering both significant opportunities and notable challenges. uniupo.itnih.gov
Opportunities: The primary opportunity lies in improving a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. musechem.compharmamedicaltrendanalysis.com By slowing down metabolic breakdown through the kinetic isotope effect, deuteration can lead to a longer drug half-life, increased patient exposure, and potentially a more favorable dosing regimen. uniupo.it This approach, sometimes called a "deuterium switch," has led to FDA-approved deuterated drugs like deutetrabenazine. nih.gov Furthermore, developing deuterated versions of existing or new drugs can create novel intellectual property.
Challenges: Despite the potential benefits, the path of deuterated drug development is not without hurdles.
Metabolic Switching: One significant risk is "metabolic switching" or "metabolic shunting." When a primary metabolic pathway is blocked by deuteration, the body's enzymatic machinery may shift to an alternative, previously minor pathway. musechem.com This can sometimes lead to the formation of unexpected or undesirable metabolites, potentially negating the benefits of deuteration. musechem.com
Synthesis and Cost: The synthesis of deuterated compounds can be complex and more expensive than their hydrogenated counterparts. researchgate.net The availability and cost of deuterium sources are key considerations.
Predictability: The effects of deuteration are not always predictable and must be confirmed through extensive empirical testing. musechem.com The magnitude of the kinetic isotope effect varies depending on the specific reaction and enzyme involved. musechem.com
Regulatory Scrutiny: While regulatory pathways exist, deuterated drugs face rigorous evaluation. The presence of unlabeled drug as an impurity in the deuterated internal standard or active pharmaceutical ingredient is a concern that must be carefully controlled and quantified. tandfonline.com
Table 3: Summary of Challenges and Opportunities in Deuterated Drug Development
| Aspect | Details |
|---|---|
| Opportunities | Improved pharmacokinetic properties (e.g., longer half-life). uniupo.itnih.gov Potential for enhanced safety and efficacy. pharmamedicaltrendanalysis.com Creation of new intellectual property. |
| Challenges | Risk of metabolic switching leading to unforeseen metabolites. musechem.com Higher cost and complexity of chemical synthesis. researchgate.net Difficulty in predicting the biological effects of deuteration. musechem.com Stringent regulatory requirements for purity and characterization. tandfonline.com |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gatifloxacin (B573) |
| 8-Demethoxy-8-fluoro Gatifloxacin |
Q & A
Q. What are the validated synthetic pathways and characterization methods for 8-Demethoxy-8-fluoro Gatifloxacin-d7?
To synthesize this compound, researchers typically employ fluoroquinolone core modifications via demethoxylation and fluorination reactions. Characterization involves high-performance liquid chromatography (HPLC) with UV detection (e.g., 290 nm) and mass spectrometry (MS) for isotopic purity verification (deuterium incorporation at specific positions). Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly to assess demethoxylation at position 8 and fluorination patterns .
Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC with photodiode array (PDA) detection is standard for quantification. Method validation should include:
- Linearity : Over a concentration range of 0.1–50 µg/mL.
- Recovery rates : Assessed via spiked samples in biological matrices (e.g., plasma).
- Limit of detection (LOD) : ≤0.05% impurities, as per pharmacopeial guidelines for fluoroquinolone analogs .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Stability studies should follow ICH Q1A(R2) guidelines:
- Accelerated testing : 40°C/75% RH for 6 months.
- Degradation analysis : Monitor via HPLC for hydrolytic byproducts (e.g., ring-opened derivatives).
- pH dependence : Maximum stability observed at pH 5–7; acidic conditions (pH <3) promote demethylation, while alkaline conditions (pH >9) increase fluorinated side-chain cleavage .
Advanced Research Questions
Q. How can impurity profiling of this compound resolve contradictions in batch-to-batch variability?
Advanced impurity analysis requires:
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (70°C), and photolytic (ICH Q1B) stress.
- LC-MS/MS identification : Compare degradation products with known Gatifloxacin-related impurities (e.g., Difluorohydroxy gatifloxacin, 1.3% threshold) .
- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate impurity levels with synthetic parameters (e.g., reaction time, catalyst purity) .
Q. What mechanistic insights explain the antimicrobial activity of this compound against resistant strains?
Design structure-activity relationship (SAR) studies to:
- Target binding assays : Measure affinity for DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive) using fluorescence anisotropy.
- Resistance profiling : Compare mutant prevention concentration (MPC) with parent compounds (e.g., Gatifloxacin) in Staphylococcus aureus and E. coli strains.
- Molecular dynamics simulations : Model fluorine and deuterium effects on bacterial membrane permeability .
Q. How should researchers design pharmacokinetic (PK) studies to address data discrepancies in tissue distribution?
Optimize experimental design using:
- Dosing regimens : Intravenous vs. oral administration in rodent models, with deuterium tracing for metabolite discrimination.
- Sampling protocols : Collect tissues (liver, kidney) at multiple timepoints (0.5–24 hrs post-dose).
- Analytical validation : Cross-validate LC-MS/MS data with radiolabeled studies (if available) to resolve conflicting bioavailability reports .
Q. What methodological frameworks are critical for validating novel deuterated analogs like this compound?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty assessment : Compare deuterium kinetic isotope effects (KIE) with non-deuterated analogs.
- Ethical compliance : Ensure animal models adhere to 3R principles (Reduction, Refinement, Replacement).
- Theoretical grounding : Link results to fluoroquinolone resistance mechanisms or deuterium’s metabolic stability benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
